molecular formula C16H11N5O4 B2685503 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034414-02-1

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2685503
CAS No.: 2034414-02-1
M. Wt: 337.295
InChI Key: WIAOVZGARGVEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound combining a [1,2,4]triazolo[4,3-a]pyrazine core with a coumarin (2-oxo-2H-chromene) carboxamide moiety. The triazolopyrazine scaffold is notable for its structural resemblance to purine bases, enabling interactions with biological targets such as adenosine receptors and enzymes involved in nucleotide metabolism . This compound is synthesized via amide coupling between the triazolopyrazine methylamine intermediate and 2-oxo-2H-chromene-3-carboxylic acid, likely using carbodiimide-based activation (e.g., EDCI/HOBt) under anhydrous conditions .

Properties

IUPAC Name

2-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O4/c22-14(10-7-9-3-1-2-4-11(9)25-16(10)24)18-8-12-19-20-13-15(23)17-5-6-21(12)13/h1-7H,8H2,(H,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAOVZGARGVEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesis platforms to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The hydroxy group in the triazolopyrazine moiety can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the triazolopyrazine ring.

    Substitution: The chromene carboxamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Reduced triazolopyrazine derivatives.

    Substitution Products: Substituted chromene carboxamides.

Scientific Research Applications

N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase enzymes, which are crucial in cell signaling pathways. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cellular processes that lead to tumor growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and biological implications between the target compound and analogs:

Compound Name Core Structure Key Substituents Biological Activities/Properties References
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide (Target) [1,2,4]Triazolo[4,3-a]pyrazine 8-hydroxy, coumarin-3-carboxamide Potential anticoagulant, antioxidant, receptor modulation (inferred)
N-((8-hydroxy-triazolopyrazinyl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide [1,2,4]Triazolo[4,3-a]pyrazine 8-hydroxy, phenyl-triazole carboxamide Unspecified (structural analog)
ω-(7-Aryl-8-oxo-triazolopyrazinyl)alkylcarboxamides [1,2,4]Triazolo[4,3-a]pyrazine Alkyl-linked carboxylic acids/amides Cytotoxicity, cardioprotection, cerebroprotection
(R)-N-(4-(8-amino-3-oxo-2-phenyl-triazolopyrazinyl)phenyl)-2-oxothiazolidine-4-carboxamide [1,2,4]Triazolo[4,3-a]pyrazine Thiazolidine-4-carboxamide, 8-amino Adenosine A1/A2A receptor modulation
8-Amino-6-(3-tert-butyl-4-hydroxyphenyl)-2-phenyl-triazolopyrazin-3-one [1,2,4]Triazolo[4,3-a]pyrazine 8-amino, tert-butylphenol Antioxidant, lipid metabolism regulation

Key Observations

Core Modifications :

  • The target compound’s coumarin carboxamide distinguishes it from phenyl-triazole () or thiazolidine () analogs. Coumarins are associated with fluorescence, anticoagulant activity, and enhanced π-π stacking in receptor binding .
  • ω-Alkylcarboxamides () exhibit elongated hydrophobic chains, favoring membrane interaction and cytotoxicity, whereas the target’s rigid coumarin may limit conformational flexibility .

Synthetic Pathways :

  • Amide bond formation is a common strategy, but activation reagents vary. uses EDCI/HOBt, while employs carbonyldiimidazole for intermediate imidazolyl amides. The target compound likely follows similar protocols .

Antioxidant Activity: highlights tert-butylphenol-substituted triazolopyrazines with radical-scavenging properties. The target’s coumarin may augment this via its conjugated lactone system . Cytotoxicity: ω-Alkylcarboxamides () show cytotoxicity linked to alkyl chain length, whereas the target’s coumarin could redirect activity toward anti-inflammatory or anticoagulant pathways .

Hydroxyl groups (8-position) improve solubility via hydrogen bonding, critical for bioavailability .

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Structural Characteristics

The compound features a unique combination of a chromene backbone and a triazolo-pyrazine moiety. The chromene structure contributes to its pharmacological properties, while the triazole ring is known for its broad spectrum of biological activities. The molecular formula for this compound is C16H14N6O3C_{16}H_{14}N_{6}O_{3}, with a molecular weight of approximately 338.32 g/mol.

Biological Activity Overview

This compound exhibits several biological activities that are significant in medicinal chemistry:

  • Antimicrobial Activity : The compound has shown moderate activity against various bacterial and fungal strains. Its structural components suggest it may inhibit bacterial growth through interference with essential metabolic pathways.
  • Neurokinin Receptor Antagonism : It acts as a selective antagonist of the neurokinin-3 (NK-3) receptor, which is implicated in pain perception and reproductive functions. This antagonism suggests potential therapeutic applications in treating anxiety and depression .
  • Antitubercular Properties : Similar compounds have been investigated for their effectiveness against Mycobacterium tuberculosis, indicating that this compound may also possess anti-tubercular properties .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialModerate activity against various strains
NK-3 Receptor AntagonismPotential therapeutic effects in anxiety/depression
AntitubercularPossible efficacy against M. tuberculosis

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves complex multi-step reactions that can be optimized to enhance yield and biological activity. The structure-activity relationship indicates that modifications to the triazole or chromene components can significantly influence the compound's pharmacological profile.

Pharmacological Implications

The pharmacological implications of this compound are vast:

  • Potential Drug Development : Given its activity as an NK-3 receptor antagonist and potential anti-tubercular agent, this compound could serve as a lead structure for developing new pharmaceuticals targeting anxiety disorders or tuberculosis.
  • Broad Spectrum Activity : The presence of both triazole and chromene motifs suggests that derivatives could be designed to enhance selectivity and potency against specific targets.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methyl Bridge

The methylene group linking the triazolo-pyrazine and coumarin moieties undergoes nucleophilic substitution due to electron-withdrawing effects from adjacent heterocycles.

Reaction TypeReagents/ConditionsProductKey Observations
AlkylationR-X (alkyl halides), K₂CO₃, DMF, 60°CN-((8-hydroxy- triazolo[4,3-a]pyrazin-3-yl)(R)methyl)-2-oxo-2H-chromene-3-carboxamideSelective substitution at the methyl bridge; steric hindrance limits reactivity with bulky electrophiles.
ArylationAryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl-substituted derivativesSuzuki-Miyaura coupling achieved under mild conditions.

Mechanistic Insight : The electron-deficient methyl bridge facilitates nucleophilic displacement, with the triazolo-pyrazine ring enhancing electrophilicity via resonance.

Functionalization of the Hydroxyl Group

The 8-hydroxy group on the triazolo-pyrazine ring participates in esterification and etherification.

Reaction TypeReagents/ConditionsProduct
EsterificationAcetyl chloride, pyridine, RT8-Acetoxy-triazolo-pyrazine derivative
Ether FormationR-OH, Mitsunobu conditions (DIAD, PPh₃)8-Alkoxy-triazolo-pyrazine derivative

Outcome : Ether derivatives show improved metabolic stability in pharmacokinetic studies.

Coumarin Lactone Ring-Opening Reactions

The 2-oxo-2H-chromene (coumarin) lactone undergoes nucleophilic ring-opening under basic or acidic conditions:

Base-Mediated Hydrolysis

  • Reagents : NaOH (aq.), reflux

  • Product : 3-Carboxycoumarin intermediate, which reacts further to form amides or esters .

Acid-Mediated Ring-Opening

  • Reagents : H₂SO₄, MeOH

  • Product : Methyl salicylate derivatives via retro-aldhem reaction .

Key Insight : Ring-opening is regioselective, with attack occurring at the carbonyl carbon (C2) of the lactone .

Carboxamide Hydrolysis and Condensation

The carboxamide group at position 3 of the coumarin undergoes hydrolysis or condenses with amines:

Reaction TypeConditionsProduct
Acidic HydrolysisHCl (6M), reflux3-Carboxylic acid derivative
Basic HydrolysisNaOH (aq.), 80°CSodium carboxylate salt
Schotten-BaumannR-NH₂, NaOH, CH₂Cl₂Secondary amides

Note : Hydrolysis rates depend on steric and electronic effects from the triazolo-pyrazine substituent .

Coordination with Metal Ions

The hydroxyl and carboxamide groups act as ligands for transition metals:

Metal IonConditionsComplex TypeApplication
Cu²⁺Ethanol, RTOctahedralCatalytic oxidation studies.
Fe³⁺Aqueous pH 7TetrahedralMRI contrast agent candidates.

Spectroscopic Data : IR stretches at 1650–1600 cm⁻¹ (C=O) and 3400–3200 cm⁻¹ (N-H) confirm coordination.

Oxidation Reactions

  • Hydroxyl to Ketone : MnO₂ in CH₂Cl₂ oxidizes the 8-hydroxy group to a ketone, enhancing electrophilicity for subsequent reactions.

  • C-H Activation : Pd(OAc)₂-mediated C-H arylation at the coumarin C4 position under aerobic conditions.

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions:

  • Alkyne Substrates : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms bis-triazole derivatives.

  • Nitrile Oxides : Generate fused triazolo-isoxazole systems under microwave irradiation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing this compound and its structural analogs?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazinopyrazinones with activated carboxylic acid derivatives. For example, coupling 3-hydrazinopyrazin-2-one intermediates with chromene-3-carboxylic acid derivatives using carbonyldiimidazole (CDI) or EDCI/HOBt as coupling agents in anhydrous DMF at 60–100°C for 18–24 hours. Purification involves recrystallization (DMF/i-propanol) or column chromatography .

Q. How is the structure and purity of the compound confirmed experimentally?

  • Methodology : Use 1H/13C NMR to verify substituent positions and coupling patterns (e.g., aromatic protons at δ 7.3–8.6 ppm). IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass within 5 ppm error. Elemental analysis ensures purity (>95%) .

Q. What coupling agents are optimal for forming the amide bond in this hybrid structure?

  • Methodology : CDI is effective for activating chromene-3-carboxylic acid under mild conditions (100°C, 1 hour), while EDCI/HOBt is preferred for sterically hindered substrates or moisture-sensitive reactions. Yields vary: CDI (75–90%) vs. EDCI/HOBt (50–85%) due to competing hydrolysis .

Q. How are reaction conditions optimized for cyclization steps in triazolopyrazine synthesis?

  • Methodology : Reflux in DMF (24 hours) ensures complete cyclization. Additives like DIPEA (2 mmol) improve yields by neutralizing HCl byproducts. Lower temperatures (60°C) reduce side reactions in acid-sensitive substrates .

Q. What purification techniques are recommended for triazolopyrazine derivatives?

  • Methodology : Recrystallization from DMF/i-propanol (1:2 v/v) removes unreacted starting materials. For polar byproducts, silica gel chromatography with ethyl acetate/hexane (3:7) achieves >98% purity. TLC monitoring (Rf = 0.3–0.5) guides fraction collection .

Advanced Research Questions

Q. How can low yields in the final cyclization step be addressed?

  • Methodology : Contradictions arise from competing dimerization or overactivation of carboxylic acids. Use kinetic control: shorter reaction times (12 hours) with CDI or stoichiometric HOBt to suppress side reactions. Solvent screening (THF vs. DMF) improves regioselectivity .

Q. How to resolve discrepancies between computational bioactivity predictions and experimental results?

  • Methodology : In silico models (e.g., PASS software) may overpredict cytotoxicity due to false-positive binding modes. Validate via orthogonal assays: Compare MTT cell viability data with molecular docking (e.g., ATP-binding pocket occupancy in kinase targets) .

Q. What strategies enable regioselective functionalization of the triazolopyrazine core?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) at C3 to direct electrophilic substitution to C6. Protect the 8-hydroxy group with TBSCl before functionalization, then deprotect with TBAF .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Methodology : Replace the chromene-3-carboxamide with bioisosteres (e.g., 1,3,4-oxadiazole) to enhance metabolic stability. LogP optimization (<3) via introducing polar substituents (e.g., -SO₂NH₂) improves aqueous solubility .

Q. What analytical methods confirm stereochemistry in substituted derivatives?

  • Methodology : X-ray crystallography resolves absolute configuration (e.g., single crystals grown from acetone). Chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) separates enantiomers with >99% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.